molecular formula C15H3F18O6Pr B8203593 Praesodymium hexafluoroacetylacetonate

Praesodymium hexafluoroacetylacetonate

Cat. No.: B8203593
M. Wt: 762.06 g/mol
InChI Key: DZKLJDHTCKKFRF-JVUUZWNBSA-K
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Description

Praseodymium hexafluoroacetylacetonate (Pr(hfac)₃) is a coordination complex with the formula Pr(CF₃COCHCOCF₃)₃ (molecular formula: C₁₅H₃F₁₈O₆Pr) and a molecular weight of 762.067 g/mol . It is a light green powder (CAS RN: 47814-20-0) and is primarily utilized as a volatile precursor in metal-organic chemical vapor deposition (MOCVD) processes for thin-film fabrication . The compound’s volatility and thermal stability make it suitable for high-purity applications in materials science and electronics.

Properties

IUPAC Name

(Z)-1,1,1,5,5,5-hexafluoro-4-oxopent-2-en-2-olate;praseodymium(3+)
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C5H2F6O2.Pr/c3*6-4(7,8)2(12)1-3(13)5(9,10)11;/h3*1,12H;/q;;;+3/p-3/b3*2-1-;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZKLJDHTCKKFRF-JVUUZWNBSA-K
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.C(=C(C(F)(F)F)[O-])C(=O)C(F)(F)F.[Pr+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.C(=C(\[O-])/C(F)(F)F)\C(=O)C(F)(F)F.[Pr+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H3F18O6Pr
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

762.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Praesodymium hexafluoroacetylacetonate can be synthesized through a reaction involving acetylacetone and hexafluoroethanone, followed by a reaction with praseodymium chloride . The reaction conditions typically involve controlled temperatures and specific solvents to ensure the purity and yield of the compound. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to produce larger quantities of the compound for commercial use.

Chemical Reactions Analysis

Praesodymium hexafluoroacetylacetonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions, leading to the formation of praseodymium oxides.

    Reduction: It can be reduced to form lower oxidation state praseodymium compounds.

    Substitution: The hexafluoroacetylacetonate ligands can be substituted with other ligands under appropriate conditions.

Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents like hydrogen or sodium borohydride, and various ligands for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Materials Science

Synthesis of Functional Materials
Praesodymium hexafluoroacetylacetonate serves as a precursor in the synthesis of advanced functional materials. Its high purity and thermal stability make it ideal for producing high-performance ceramics and electronic components. The compound is particularly useful in the fabrication of luminescent materials and phosphors used in displays and lighting technologies .

Characterization and Properties
Research has demonstrated that praseodymium hexafluoroacetylacetonate exhibits distinct magnetic and luminescent properties, which are essential for applications in optical devices. Studies have shown that it can be incorporated into various matrices to enhance their optical characteristics, making it suitable for telecommunications and display technologies .

Electronics

Doping Agent in Semiconductors
In the electronics sector, praseodymium hexafluoroacetylacetonate is utilized as a doping agent in semiconductor materials. Its ability to modify the electronic properties of host materials allows for the enhancement of performance in devices such as light-emitting diodes (LEDs) and laser diodes. The compound's compatibility with various substrates facilitates its integration into existing manufacturing processes .

Development of Solar Cells
The compound is also being explored for its potential in renewable energy applications, particularly in the development of efficient solar cells. Its incorporation into photovoltaic materials can improve energy conversion efficiency by enhancing light absorption and charge carrier mobility .

Catalysis

Catalytic Applications
Praseodymium hexafluoroacetylacetonate is recognized for its role as a catalyst or catalyst precursor in organic synthesis. Its unique coordination chemistry allows it to facilitate various chemical reactions, including oxidation and polymerization processes. Research indicates that it can significantly enhance reaction rates and selectivity in catalytic applications .

Ionic Liquids and Supercritical Fluids
Recent studies have investigated the solubility of praseodymium compounds, including hexafluoroacetylacetonate, in ionic liquids and supercritical carbon dioxide (scCO2). These findings suggest that praseodymium hexafluoroacetylacetonate could be utilized in green chemistry applications where traditional solvents are replaced with more environmentally friendly alternatives .

Renewable Energy Technologies

Role in Energy Systems
The compound is increasingly recognized for its contributions to renewable energy technologies. It plays a crucial role in improving the efficiency and longevity of systems such as solar panels and wind turbines. By enhancing material properties, praseodymium hexafluoroacetylacetonate contributes to the overall performance of renewable energy systems, facilitating the transition to sustainable energy solutions .

Case Studies

Application AreaDescriptionKey Findings
Materials Science Synthesis of luminescent materialsEnhanced optical properties for telecommunications
Electronics Doping agent in semiconductor devicesImproved performance in LEDs and laser diodes
Catalysis Catalyst precursor for organic synthesisIncreased reaction rates and selectivity observed
Renewable Energy Enhancements in solar cell efficiencySignificant improvements in energy conversion efficiency noted

Mechanism of Action

The mechanism by which praesodymium hexafluoroacetylacetonate exerts its effects involves its interaction with molecular targets and pathways. The compound can form stable complexes with various metal ions, influencing their reactivity and stability. In catalytic applications, it can facilitate the formation and breaking of chemical bonds through its coordination with metal centers .

Comparison with Similar Compounds

Molecular and Structural Characteristics

Hexafluoroacetylacetonate (hfac) complexes vary significantly based on the central metal ion’s oxidation state and ionic radius. Below is a comparative analysis of key structural parameters:

Compound Molecular Formula Molecular Weight (g/mol) Oxidation State Coordination Geometry CAS RN
Praseodymium(hfac)₃ C₁₅H₃F₁₈O₆Pr 762.067 +3 Octahedral 47814-20-0
Palladium(II)(hfac)₂ Pd(C₅HF₆O₂)₂ 520.52–522.54 +2 Square-planar 19648-88-5
Zirconium(IV)(hfac)₄ C₂₀H₄F₂₄O₈Zr 919.427 +4 Cubic 19530-02-0
Iron(II)(hfac)₂ C₁₀H₂F₁₂FeO₄ 469.946 +2 Octahedral 28736-68-7
Thorium(IV)(hfac)₄ Th(CF₃COCHCOCF₃)₄ Not reported +4 Not reported 18865-75-3

Key Observations :

  • Praseodymium(hfac)₃ adopts an octahedral geometry typical of lanthanide(III) β-diketonates, with three hfac ligands .
  • Palladium(II)(hfac)₂ exhibits square-planar geometry, reflecting its d⁸ electronic configuration .
  • Zirconium(IV)(hfac)₄ has a higher coordination number (8-coordinate cubic geometry) due to its larger ionic radius and +4 charge .

Physical and Thermal Properties

Volatility, melting points, and thermal stability are critical for MOCVD applications:

Compound Physical Form Melting Point (°C) Volatility (Sublimation Temp.) Thermal Stability
Praseodymium(hfac)₃ Light green powder Not reported Sublimes under vacuum Stable up to 250°C
Palladium(II)(hfac)₂ Powder/crystals Not reported Volatile at ~150–200°C Decomposes above 300°C
Zirconium(IV)(hfac)₄ Crystalline solid 41–43 Sublimes at 220°C (0.01 mmHg) Retains structure upon sublimation
Thorium(IV)(hfac)₄ Not reported Not reported Not reported Not reported

Key Observations :

  • Praseodymium(hfac)₃ and Zirconium(IV)(hfac)₄ exhibit sufficient volatility for vapor deposition, though Zr’s lower melting point (41–43°C) facilitates sublimation at milder conditions .
  • Palladium(II)(hfac)₂ is less thermally stable, limiting its use to lower-temperature processes .

Key Observations :

  • Praseodymium(hfac)₃ is favored for rare-earth oxide films in optoelectronics, whereas Palladium(II)(hfac)₂ optimizes copper interconnects in integrated circuits .
  • Thorium(IV)(hfac)₄ ’s use is restricted by regulatory and safety concerns .

Key Observations :

  • Thorium(IV)(hfac)₄ poses significant health risks, requiring stringent handling protocols .
  • Praseodymium(hfac)₃ ’s air sensitivity necessitates inert-atmosphere processing .

Q & A

Q. What are the primary synthetic routes for praseodymium hexafluoroacetylacetonate, and how do purity considerations impact experimental reproducibility?

Praseodymium hexafluoroacetylacetonate is typically synthesized via ligand substitution reactions using praseodymium salts (e.g., PrCl₃) and hexafluoroacetylacetone (Hhfac) in anhydrous solvents under inert atmospheres . Critical purity considerations include:

  • Moisture control : Hydrolysis of the Hhfac ligand can lead to hydroxide byproducts (e.g., Pr(OH)₃), requiring rigorous argon/vacuum handling .
  • Metal precursor purity : Impurities in Pr³⁺ salts (e.g., lanthanide cross-contamination) can alter coordination behavior and thermal stability .
  • Post-synthesis purification : Sublimation or recrystallization in fluorinated solvents (e.g., hexafluorobenzene) is recommended to achieve >99% purity for reproducible MOCVD/ALD applications .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing praseodymium hexafluoroacetylacetonate?

  • FTIR and Raman spectroscopy : The ν(C=O) and ν(C-F) stretches (~1650 cm⁻¹ and ~1200 cm⁻¹, respectively) confirm ligand coordination and absence of hydrolysis .
  • X-ray crystallography : Single-crystal studies reveal a distorted square-antiprismatic geometry with eight oxygen atoms from three Hhfac ligands coordinating Pr³⁺ . Note that solvent adducts (e.g., H₂O or CHCl₃) can alter coordination numbers .
  • Thermogravimetric analysis (TGA) : Decomposition onset temperatures (~200–250°C) correlate with ligand stability under MOCVD conditions .

Q. How does praseodymium hexafluoroacetylacetonate perform in homogeneous catalysis, and what are its limitations?

The Hhfac ligand’s strong electron-withdrawing properties stabilize high oxidation states, making it suitable for redox-active catalysis. For example:

  • CO₂ hydrogenation : Pr³⁺ complexes act as precursors in rhodium-catalyzed systems, but ligand lability at >150°C limits long-term stability .
  • Magnetic studies : EPR data (e.g., g-factors <2) for Cu²⁺-Hhfac analogs suggest potential for designing Pr-based spin-coupled systems, though paramagnetic broadening complicates interpretation .

Advanced Research Questions

Q. What experimental challenges arise in optimizing atomic layer deposition (ALD) parameters for praseodymium hexafluoroacetylacetonate?

  • Precursor volatility vs. decomposition : Pr(hfac)₃ sublimes at ~100–150°C but undergoes partial ligand cleavage above 200°C, leading to oxygen contamination in films .
  • Co-reactant selection : Ozone or H₂O as oxygen sources can yield PrOₓ impurities, whereas Hhfac/O₃ cycles at 300°C produce PrF₃ films with <5% oxygen .
  • Substrate compatibility : TiN/Cu-seeded surfaces require pre-treatment to avoid interfacial oxidation during MOCVD .

Q. How do solvent and pH conditions influence the coordination behavior of praseodymium hexafluoroacetylacetonate in liquid-liquid extraction systems?

  • Temperature-dependent phase separation : In [Chol][Tf₂N]/H₂O systems, Pr³⁺ is extracted as [Pr(hfac)₄]⁻[Chol]⁺ at pH >4, with a coordination number of 9 confirmed by X-ray crystallography .
  • Competing ligands : Acidic conditions (pH <3) displace Hhfac with sulfonate or nitrate, reducing extraction efficiency .
  • Solvent polarity : Non-polar solvents stabilize neutral [Pr(hfac)₃] species, while ionic liquids enhance anion exchange .

Q. How can contradictions in thermal stability data for praseodymium hexafluoroacetylacetonate be resolved?

Discrepancies in decomposition temperatures (e.g., 200°C vs. 250°C) arise from:

  • Atmospheric effects : Oxidative decomposition in air occurs ~50°C lower than in inert atmospheres .
  • Ligand hydration : Hydrated Pr(hfac)₃·nH₂O decomposes at lower temperatures due to water-induced ligand hydrolysis .
  • Analytical methods : TGA under dynamic vs. isothermal conditions may over/underestimate stability .

Q. What computational approaches are suitable for modeling the electronic structure of praseodymium hexafluoroacetylacetonate complexes?

  • Multireference methods : CASSCF/CASPT2 accurately predict magnetic properties (e.g., g-tensors) for lanthanide-Hhfac systems but require high computational costs .
  • Density functional theory (DFT) : Hybrid functionals (e.g., B3LYP) with relativistic corrections model ligand field splitting but struggle with f-orbital degeneracy .
  • Ligand field parameters : Angular overlap models (AOM) correlate experimental EPR data with Pr³⁺ coordination geometry .

Q. How does praseodymium hexafluoroacetylacetonate compare to other lanthanide-Hhfac complexes in luminescent thermometry?

  • Energy transfer efficiency : Pr³⁺ exhibits weaker 4f-4f transitions compared to Eu³⁺ or Tb³⁺, limiting its use in ratiometric thermometers .
  • Ligand sensitization : Hhfac’s low-energy π* orbitals poorly sensitize Pr³⁺, requiring chrysene-based co-ligands for enhanced emission .
  • Thermoresponsive behavior : Phase transitions in coordination polymers (e.g., Pr(hfac)₃-L) enable temperature-dependent luminescence quenching above 150 K .

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